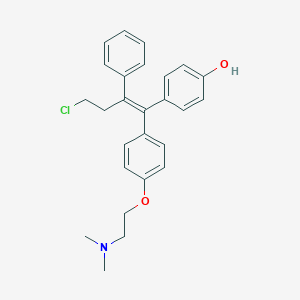

(E)-4-Hydroxytoremifene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443271 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177748-22-0 | |

| Record name | (E)-4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-(E)-4-Hydroxytoremifene:-Estrogen-Receptor-Binding-Affinity-and-Functional-Consequences

Abstract

(E)-4-Hydroxytoremifene is a principal active metabolite of toremifene, a selective estrogen receptor modulator (SERM) utilized in the therapy of hormone-dependent breast cancer.[1][2][3][4] Its clinical efficacy is intrinsically linked to its high-affinity interaction with estrogen receptors (ERs), primarily ERα and ERβ. This guide provides a comprehensive technical overview of the estrogen receptor binding affinity of (E)-4-hydroxytoremifene. We will delve into its mechanism of action, present quantitative binding affinity data in comparison to related compounds, provide a detailed, field-proven protocol for determining ER binding affinity via a competitive radioligand binding assay, and discuss the downstream functional consequences of this molecular interaction. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and pharmacology.

Introduction: The Role of SERMs and (E)-4-Hydroxytoremifene

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors.[3][4][5] This dual activity allows them to block estrogen's proliferative effects in breast tissue while potentially exerting beneficial estrogenic effects in other tissues like bone.[4][5] Toremifene, a chlorinated analog of tamoxifen, is a first-generation SERM whose therapeutic action is largely mediated by its metabolites.[1][6]

Among these metabolites, 4-hydroxytoremifene (4-OH-TOR) is of paramount importance.[1][7] It is formed through metabolism by cytochrome P450 enzymes and demonstrates a significantly higher binding affinity for the estrogen receptor than the parent compound, toremifene.[1][8] This enhanced affinity is critical to its potent antiestrogenic effects in breast cancer cells.[1][8] Understanding the specific binding characteristics of the (E)-isomer of 4-hydroxytoremifene is crucial for elucidating its pharmacological profile and optimizing its therapeutic application.

Mechanism of Action: Competitive Inhibition and Conformational Change

(E)-4-Hydroxytoremifene exerts its effects through competitive binding to the ligand-binding domain (LBD) of estrogen receptors, primarily ERα and ERβ.[3][4] It directly competes with the endogenous ligand, 17β-estradiol (E2), for the same binding pocket. The binding of (E)-4-hydroxytoremifene induces a distinct conformational change in the receptor protein. This altered conformation affects the recruitment of co-regulatory proteins (co-activators and co-repressors) to the receptor-DNA complex, ultimately modulating the transcription of estrogen-responsive genes. In breast tissue, this action predominantly leads to the repression of genes involved in cell proliferation, thereby inhibiting tumor growth.[1]

Caption: Mechanism of (E)-4-Hydroxytoremifene Action at the Estrogen Receptor.

Quantitative Analysis of Estrogen Receptor Binding Affinity

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays. A lower value for Kd or IC50 indicates a higher binding affinity. (E)-4-Hydroxytoremifene is known to bind to the estrogen receptor with an affinity significantly higher than its parent compound.[8] Its affinity is comparable to that of 4-hydroxytamoxifen, the active metabolite of tamoxifen.

| Compound | Receptor Subtype | Binding Affinity (IC50 / Ki / RBA%) | Reference |

| (Z)-4-Hydroxytamoxifen | ERα | RBA: 13.9% | [9] |

| (Z)-4-Hydroxytamoxifen | ERβ | RBA: 12.8% | [9] |

| 4-Hydroxytamoxifen | ERRγ | Kd: 35 nM; Ki: 75 nM | [10][11] |

| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | IC50: 27 µM | |

| 4-Hydroxytoremifene | ER (General) | Higher than Toremifene | [8] |

Note: RBA stands for Relative Binding Affinity, typically with 17β-estradiol set to 100%. Direct Ki or IC50 values for (E)-4-Hydroxytoremifene are less commonly reported than for its (Z)-isomer or for 4-hydroxytamoxifen, but its high affinity is well-established.

Experimental Protocol: Determining ER Binding Affinity via Competitive Radioligand Binding Assay

This protocol outlines a robust method for determining the binding affinity of a test compound like (E)-4-hydroxytoremifene for the estrogen receptor using a competitive radioligand binding assay. The principle involves incubating the receptor source with a constant concentration of a radiolabeled ligand (e.g., [3H]-17β-estradiol) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its IC50.[12]

Materials and Reagents

-

Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ protein.

-

Radioligand: [³H]-17β-estradiol ([³H]-E2).

-

Test Compound: (E)-4-Hydroxytoremifene.

-

Reference Compound: Unlabeled 17β-estradiol.

-

Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus (e.g., GF/C filters).[13]

-

Scintillation Cocktail: For quantifying radioactivity.

Experimental Workflow

Caption: Workflow for a Competitive Estrogen Receptor Binding Assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Causality: Serial dilutions of the test compound ((E)-4-hydroxytoremifene) and the reference compound (unlabeled E2) are prepared to generate a dose-response curve. A solvent like DMSO is often used for initial stock solutions due to its ability to dissolve a wide range of compounds at high concentrations.[14]

-

Prepare a stock solution of [³H]-E2 in assay buffer at a concentration appropriate for the assay (typically 0.5-1.0 nM).[15]

-

-

Assay Setup (Self-Validating System):

-

Total Binding (TB): Tubes containing receptor, buffer, and [³H]-E2 only. This represents the maximum possible binding of the radioligand.

-

Non-specific Binding (NSB): Tubes containing receptor, [³H]-E2, and a saturating concentration of unlabeled E2. This measures the portion of radioligand that binds to non-receptor components, which must be subtracted from all other measurements.

-

Test Compound Wells: Tubes containing receptor, [³H]-E2, and one concentration from the serial dilution of (E)-4-hydroxytoremifene.

-

-

Incubation:

-

Combine the components in microcentrifuge tubes or a 96-well plate.

-

Causality: Incubate the mixture for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium without significant degradation of the receptor protein.

-

-

Separation of Bound and Free Ligand:

-

Add an ice-cold slurry of dextran-coated charcoal to each tube.

-

Causality: The charcoal rapidly adsorbs small, unbound molecules (free [³H]-E2 and test compound), while the larger receptor-ligand complexes remain in solution. The dextran coating prevents the charcoal from adsorbing the receptor itself.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the bound radioligand) into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the logarithm of the competitor concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of (E)-4-hydroxytoremifene that displaces 50% of the specifically bound [³H]-E2.

-

Downstream Signaling and Functional Consequences

The high-affinity binding of (E)-4-hydroxytoremifene to the estrogen receptor is the initiating event for its pharmacological effects. In ER-positive breast cancer cells, the resulting antagonist conformation of the receptor prevents the transcription of genes essential for cell growth and proliferation.[1] This leads to cell cycle arrest and can induce apoptosis (programmed cell death), forming the basis of its antitumor activity.[1]

Conversely, in other tissues, the (E)-4-hydroxytoremifene-ER complex may recruit different co-regulators, leading to estrogenic (agonist) effects. This tissue-specific action is the hallmark of a SERM.

Conclusion

(E)-4-Hydroxytoremifene is a potent, high-affinity ligand for the estrogen receptor. Its mechanism of action is rooted in competitive binding with endogenous estradiol, leading to altered receptor conformation and modulation of gene transcription. The high binding affinity is directly correlated with its efficacy as an antiestrogenic agent in the context of breast cancer therapy. The quantitative assessment of this binding affinity, through well-controlled assays as described herein, is a fundamental step in the preclinical evaluation and development of SERMs and other endocrine therapies.

References

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]

-

Cowley, S. M., & Parker, M. G. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Proceedings of the National Academy of Sciences, 98(15), 8638-8643. [Link]

-

Jaouen, G., Vessières, A., Top, S., Ismail, A. A., & Plamondon, L. (1990). Relative binding affinity of (Z)-4 and (E)-4 with the estrogen receptors. ResearchGate. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. US Department of Health and Human Services. [Link]

-

Apakama, I., et al. (2016). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 44(6), 884-891. [Link]

-

Tremblay, G. B., & Giguère, V. (2001). 4-hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma. Endocrinology, 142(10), 4554-4557. [Link]

-

Bishop, J., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 26(5), 361-365. [Link]

-

International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Massive Bio. (2025). Toremifene Citrate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Toremifene Citrate?. [Link]

-

Bolton, J. L., & Thatcher, G. R. (2008). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 21(1), 94-102. [Link]

-

Holbrey, S. (2014). Toremifene in the treatment of breast cancer. World Journal of Clinical Oncology, 5(3), 481-489. [Link]

-

ResearchGate. (n.d.). In vitro receptor binding assays. [Link]

Sources

- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 5. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

(E)-4-Hydroxytoremifene as a metabolite of toremifene

The following technical guide provides an in-depth analysis of (E)-4-Hydroxytoremifene , focusing on its physicochemical properties, metabolic formation, pharmacological distinction from the active (Z)-isomer, and advanced analytical methodologies for its detection.

Metabolic Profiling, Isomerization Kinetics, and Analytical Distinction[1]

Executive Technical Summary

(E)-4-Hydroxytoremifene (CAS: 1795153-59-1 for d6-labeled variant; generic structure related to CAS 110503-62-3) is the geometric isomer of the potent anti-estrogenic metabolite, (Z)-4-hydroxytoremifene.[1] While the parent drug Toremifene and its clinically active metabolites exist primarily in the (Z)-configuration (trans-stilbene geometry), the (E)-isomer represents a critical analyte for drug development due to its distinct pharmacological profile—often characterized as inactive or possessing weak partial agonist activity—and its presence as a degradation product or minor metabolic component.[1]

For researchers and analytical scientists, distinguishing the (E)-isomer from the (Z)-isomer is paramount.[1] Co-elution in liquid chromatography can lead to the overestimation of the active drug species, potentially skewing pharmacokinetic (PK) and pharmacodynamic (PD) correlations. This guide outlines the structural basis, metabolic pathways, and validated LC-MS/MS protocols required to isolate and quantify this specific isomer.[2]

Chemical Architecture & Isomerism[1]

The pharmacological efficacy of triphenylethylene SERMs (Selective Estrogen Receptor Modulators) like Toremifene is dictated by the geometry of the stilbene backbone.[1]

-

Active Configuration (Z): The phenyl rings are trans to each other.[1] This geometry aligns the hydroxyl group (in metabolites) and the basic side chain to optimally antagonize the Estrogen Receptor (ER).[1]

-

Inactive/Impurity Configuration (E): The phenyl rings are cis to each other.[1] This steric arrangement prevents the side chain from effectively displacing Helix 12 of the ER, leading to a loss of anti-estrogenic potency or a shift toward partial agonism.[1]

Isomerization Dynamics

The carbon-carbon double bond (C=C) is susceptible to thermal and photo-induced isomerization.[1] In biological matrices or during aggressive sample preparation (e.g., acidic extraction), the thermodynamically stable (Z)-4-hydroxytoremifene can isomerize to the (E)-form.[1]

Figure 1: Isomerization and Structural Relationship

Caption: Thermal and photo-induced isomerization pathway between the active (Z) and inactive (E) forms of 4-hydroxytoremifene.

Metabolic Genesis & Pharmacokinetics[1]

Toremifene metabolism is extensively hepatic, mediated primarily by the Cytochrome P450 system.[1] Unlike Tamoxifen, which relies heavily on CYP2D6, Toremifene is primarily metabolized by CYP3A4 .[1]

Primary Pathway (Formation of Z-isomer)

The parent drug Toremifene (Z) is hydroxylated to (Z)-4-hydroxytoremifene.[1] This is a minor pathway in humans (compared to N-demethylation) but major in rodent models.[1]

Genesis of the (E)-Isomer

The (E)-isomer is not typically a direct enzymatic product of CYP3A4.[1] Instead, it arises via:

-

Post-metabolic Isomerization: Spontaneous isomerization of the (Z)-metabolite in plasma or urine.[1]

-

Impurity Carryover: Presence of (E)-Toremifene impurity in the dosed drug, which is then hydroxylated.[1]

-

Minor Enzymatic Shunting: Potential minor stereoselective loss during complex metabolic cycling (e.g., quinone methide intermediates).[1]

Figure 2: Metabolic Pathway Context

Caption: Metabolic derivation of 4-hydroxytoremifene species.[1][2][3][4][5] The (E)-isomer primarily arises via non-enzymatic isomerization.[1]

Pharmacodynamics: The "Inactive" Distinction

Understanding the binding affinity differential is critical for interpreting toxicity and efficacy data.[1]

| Parameter | (Z)-4-Hydroxytoremifene | (E)-4-Hydroxytoremifene | Clinical Implication |

| ER Binding Affinity (RBA) | High (approx. 100-150% of Estradiol) | Low / Negligible | (E)-isomer does not contribute to therapeutic efficacy.[1] |

| Mechanism of Action | Potent Antagonist (Breast) | Weak Partial Agonist (Presumed) | High levels of (E) could theoretically dilute anti-cancer effects.[1] |

| Cytotoxicity | High (in ER+ cells) | Low | (Z) is the driver of on-target pharmacological activity.[1] |

| Genotoxicity | Low (compared to Tamoxifen) | Unknown | Toremifene's chlorine atom reduces DNA adduct formation vs Tamoxifen.[1] |

Note: Data extrapolated from SAR studies of Tamoxifen/Toremifene analogs and specific impurity profiling literature.

Analytical Methodologies (LC-MS/MS)[1][2]

To accurately quantify (E)-4-hydroxytoremifene, the analytical method must achieve baseline chromatographic separation from the (Z)-isomer.[1] Mass spectrometry alone cannot distinguish them as they share the same molecular weight (421.96 g/mol ) and similar fragmentation patterns.[1]

Experimental Protocol: Chiral/Isomeric Separation

1. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Human Plasma or Urine.[1]

-

Buffer: Add 1.0 M Carbonate buffer (pH 9.8) to ensure non-ionized state of the amine.[1]

-

Solvent: Extract with tert-butyl methyl ether (TBME) or Hexane:Isopropanol (95:5).[1]

-

Precaution: Avoid acidic conditions and high heat (>40°C) during evaporation to prevent artificial Z

E isomerization.[1]

2. LC-MS/MS Conditions

-

Column: Biphenyl phases (e.g., Kinetex Biphenyl) or specialized Phenyl-Hexyl columns are superior to C18 for separating geometric isomers of stilbenes due to

interactions.[1] -

Mobile Phase A: 2mM Ammonium Formate in Water (0.1% Formic Acid).[1]

-

Mobile Phase B: Acetonitrile/Methanol (50:50).[1]

-

Gradient: Isocratic holds may be required in the elution window of the isomers to maximize resolution (

).

3. Mass Spectrometry Parameters (SRM)

-

Ionization: ESI Positive Mode.

-

Precursor Ion:

422.4 -

Product Ions:

Figure 3: Analytical Workflow for Isomer Separation

*Caption: Step-by-step workflow for the extraction and specific detection of Toremifene metabolite isomers. Elution order depends on specific column chemistry (Biphenyl vs C18).

References

-

Metabolism & Pharmacokinetics

-

Sipilä, H., et al.[1] "Metabolism of toremifene in the rat."[1][5] Journal of Steroid Biochemistry, 1990.[1] Link (Context: Identification of 4-hydroxytoremifene as a major metabolite in rats).[1]

-

Berthou, F., et al.[1] "Influence of Toremifene on the activity of cytochrome P450 enzymes."[1] Drug Metabolism and Disposition, 1994.[1] (Context: CYP3A4 involvement).[1]

-

-

Isomerization & Chemistry

-

Gauthier, S., et al.[1] "New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction."[1][6] Journal of Organic Chemistry, 1996.[1] Link (Context: Synthetic routes and stereochemistry).[1]

-

Fan, P., et al.[1] "4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides."[1] Chemical Research in Toxicology, 2000.[1] Link (Context: Oxidative metabolism and stability).[1]

-

-

Analytical Standards & Impurities

Sources

- 1. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Highly Stereoselective Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-4-Hydroxytoremifene via McMurry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy Toremifene - CAS - 110503-62-3 | Axios Research [axios-research.com]

An In-Depth Technical Guide to the In Vitro Characterization of (E)-4-Hydroxytoremifene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Profile of a Key Toremifene Metabolite

(E)-4-Hydroxytoremifene is a principal active metabolite of toremifene, a selective estrogen receptor modulator (SERM) utilized in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. As the in vivo efficacy and safety profile of a parent drug are often significantly influenced by the activity of its metabolites, a thorough in-depth characterization of (E)-4-Hydroxytoremifene is paramount for a comprehensive understanding of toremifene's pharmacology. This guide provides a detailed exploration of the essential in vitro assays and methodologies required to delineate the biological and pharmacological characteristics of (E)-4-Hydroxytoremifene, offering a robust framework for its preclinical evaluation.

The Molecular Mechanism of Action: A Selective Modulator of the Estrogen Receptor

(E)-4-Hydroxytoremifene exerts its effects primarily through competitive binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors that play a pivotal role in the development and proliferation of the majority of breast cancers. By binding to the ligand-binding domain of the ER, (E)-4-Hydroxytoremifene induces a conformational change in the receptor. This altered conformation interferes with the binding of co-activator proteins that are necessary for the transcription of estrogen-responsive genes, thereby blocking the proliferative signaling of estrogen in breast cancer cells. The tissue-selective nature of SERMs like (E)-4-Hydroxytoremifene, which can exhibit either estrogenic or antiestrogenic effects depending on the target tissue, is a key aspect of their therapeutic profile.

Caption: Simplified signaling pathway of (E)-4-Hydroxytoremifene.

Key In Vitro Characterization Assays

A comprehensive in vitro characterization of (E)-4-Hydroxytoremifene necessitates a multi-faceted approach, encompassing the assessment of its receptor binding affinity, its impact on cancer cell proliferation, and its metabolic stability.

Estrogen Receptor Competitive Binding Assay

Scientific Rationale: This assay is fundamental to quantifying the affinity of (E)-4-Hydroxytoremifene for ERα and ERβ. By determining the concentration of the compound required to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor, we can calculate the inhibitory constant (Ki), a direct measure of binding affinity. This data is crucial for understanding the potency of the metabolite at its primary molecular target.

Experimental Protocol:

-

Preparation of ER-Containing Lysates:

-

Utilize either commercially available recombinant human ERα and ERβ proteins or prepare cytosolic extracts from ER-positive cells (e.g., MCF-7 cells) or tissues (e.g., rat uterine tissue).

-

-

Competitive Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor with a constant, low concentration of [3H]-estradiol (e.g., 0.5-1.0 nM).[1]

-

Add increasing concentrations of unlabeled (E)-4-Hydroxytoremifene to compete with the radioligand for binding to the receptor. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁶ M.[1]

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled estrogen, such as diethylstilbestrol, to saturate all specific binding sites).

-

-

Separation of Bound and Free Radioligand:

-

After incubation to equilibrium (e.g., 18-24 hours at 4°C), separate the receptor-bound [3H]-estradiol from the free radioligand. Common methods include hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.

-

-

Quantification and Data Analysis:

-

Quantify the amount of bound radioactivity in each sample using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for ER competitive binding assay.

Cell Proliferation Assay in ER-Positive Breast Cancer Cells

Scientific Rationale: To assess the functional consequences of ER binding, it is essential to evaluate the effect of (E)-4-Hydroxytoremifene on the proliferation of ER-positive breast cancer cells, such as the MCF-7 cell line. This assay determines the concentration-dependent inhibitory effect of the compound on cell growth, providing an IC50 value that reflects its cellular potency.

Experimental Protocol (MTT Assay):

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum, insulin, and non-essential amino acids).[2]

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of (E)-4-Hydroxytoremifene in culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).

-

-

MTT Incubation:

-

Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Metabolic Stability Assay

Scientific Rationale: This assay evaluates the susceptibility of (E)-4-Hydroxytoremifene to further metabolism by key drug-metabolizing enzymes, primarily located in the liver. Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, as well as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3] Determining the metabolic stability of (E)-4-Hydroxytoremifene provides an estimate of its intrinsic clearance and helps to identify potential drug-drug interactions.

Experimental Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5-1 mg/mL protein), a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and (E)-4-Hydroxytoremifene at a known concentration (typically 1 µM).[4]

-

-

Initiation of Metabolism:

-

Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system for CYP-mediated reactions. For studying UGT and SULT activity, UDPGA and PAPS, respectively, should be included.[5][6]

-

-

Time-Course Incubation and Reaction Termination:

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction samples to pellet the precipitated proteins.

-

Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube or plate for analysis.

-

Quantify the concentration of (E)-4-Hydroxytoremifene at each time point using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein.

-

Data Summary and Interpretation

The quantitative data obtained from these assays are crucial for building a comprehensive profile of (E)-4-Hydroxytoremifene.

Table 1: Representative In Vitro Pharmacological Data for (E)-4-Hydroxytoremifene and Related Compounds

| Parameter | (E)-4-Hydroxytoremifene | 4-Hydroxytamoxifen | Estradiol |

| ERα Binding Affinity (Ki) | ~1-10 nM | 0.1-1 nM | ~0.1 nM |

| ERβ Binding Affinity (Ki) | ~1-15 nM | 0.5-5 nM | ~0.1 nM |

| MCF-7 Cell Proliferation (IC50) | ~5-20 nM | ~1-10 nM | N/A (proliferative) |

| Metabolic Stability (t½ in HLM) | Moderate to High | Moderate | Low |

Note: The values presented are approximate and can vary depending on the specific experimental conditions. It is essential to determine these values under standardized and well-controlled assay conditions.

Downstream Signaling and Gene Expression Analysis

To further elucidate the molecular consequences of (E)-4-Hydroxytoremifene's interaction with the estrogen receptor, gene expression profiling can be employed. This powerful technique allows for the identification of genes that are either up- or down-regulated following treatment of ER-positive breast cancer cells with the compound.

Scientific Rationale: By understanding the changes in the transcriptome, researchers can identify the specific signaling pathways and cellular processes that are modulated by (E)-4-Hydroxytoremifene. This can provide insights into its anti-cancer mechanisms beyond simple proliferation arrest and may reveal novel therapeutic targets. For instance, studies on the related compound 4-hydroxytamoxifen have shown that it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction.[12]

Methodology:

-

RNA Extraction and Microarray/RNA-Seq Analysis: Treat MCF-7 cells with (E)-4-Hydroxytoremifene for a defined period (e.g., 24-48 hours). Extract total RNA and perform microarray analysis or next-generation sequencing (RNA-Seq) to obtain a global view of gene expression changes.

-

Bioinformatic Analysis: Utilize bioinformatics tools to identify differentially expressed genes and perform pathway analysis to understand the biological functions that are most significantly affected.

-

Validation of Key Gene Targets: Validate the changes in expression of key identified genes using quantitative real-time PCR (qRT-PCR) or western blotting to confirm the findings at the RNA and protein levels, respectively.

Conclusion

The in vitro characterization of (E)-4-Hydroxytoremifene is a critical component of understanding the overall pharmacological profile of its parent drug, toremifene. The methodologies outlined in this guide, from receptor binding and cell-based functional assays to metabolic stability and gene expression profiling, provide a comprehensive framework for a thorough preclinical evaluation. The data generated from these studies are essential for establishing structure-activity relationships, predicting in vivo efficacy and safety, and ultimately, for the successful development of new and improved therapies for hormone-dependent breast cancer.

References

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

MCF-7 Cell Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]

-

4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Expression profiling of breast cancer patients treated with tamoxifen: prognostic or predictive significance. (2011). PubMed. Retrieved from [Link]

-

Toremifene. (1997). In Some Pharmaceutical Drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002). National Toxicology Program. Retrieved from [Link]

-

Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Activation of estrogen receptor alpha and ERbeta by 4-methylbenzylidene-camphor in human and rat cells: comparison with phyto- and xenoestrogens. (2005). PubMed. Retrieved from [Link]

-

Effects of toremifene and its main metabolites on growth of breast cancer cell lines. (1991). PubMed. Retrieved from [Link]

-

MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products. (2011). PubMed. Retrieved from [Link]

-

Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

mcf-7 cells ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. (n.d.). Chromatography Today. Retrieved from [Link]

-

Determination of Microsomal Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Inhibition of Cytochrome P450 Enzymes by the E- and Z-Isomers of Norendoxifen. (2018). SpringerLink. Retrieved from [Link]

-

Identification of differentially expressed genes in human breast cancer cells induced by 4-hydroxyltamoxifen and elucidation of their pathophysiological functions. (2018). Oncotarget. Retrieved from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Flinders University. Retrieved from [Link]

-

Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. (1990). PubMed. Retrieved from [Link]

-

Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells. (1996). PubMed. Retrieved from [Link]

-

Loss of Estrogen Receptor Signaling Triggers Epigenetic Silencing of Downstream Targets in Breast Cancer. (2007). ResearchGate. Retrieved from [Link]

-

Metabolic Stability Assays. (n.d.). MilliporeSigma. Retrieved from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Toremifene, a novel antiestrogen, can overcome hsp27-induced drug resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 5. youtube.com [youtube.com]

- 6. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 4-Hydroxytoremifene

This guide provides a comprehensive overview of the discovery, history, and scientific significance of 4-hydroxytoremifene, the principal active metabolite of the selective estrogen receptor modulator (SERM), toremifene. Designed for researchers, scientists, and drug development professionals, this document details the journey from the synthesis of the parent compound to the elucidation of the metabolite's critical role in its therapeutic action.

Genesis: The Development of Toremifene

The story of 4-hydroxytoremifene begins with its parent compound, toremifene. Developed as a nonsteroidal triphenylethylene antiestrogen, toremifene (Fareston®) emerged from the lineage of tamoxifen, the first widely successful SERM for the treatment of estrogen receptor (ER)-positive breast cancer.[1] The primary structural difference between toremifene and tamoxifen is a single chlorine atom on the ethyl side chain.[1] This modification was intentional, aimed at altering the metabolic pathway to create a more favorable toxicity profile, particularly concerning the potential for genotoxicity and carcinogenicity observed with tamoxifen in some animal studies.[1][2]

Toremifene functions by competitively binding to estrogen receptors in various tissues, leading to either antiestrogenic or estrogenic effects depending on the specific organ.[1][3] In breast tissue, it acts as an antagonist, blocking the proliferative stimulus of estrogen and thereby inhibiting the growth of ER-positive cancer cells.[3][4]

The Unveiling of a Potent Metabolite

Early pharmacokinetic investigations of toremifene revealed that it is extensively metabolized in the liver.[5] The main metabolic pathway identified was N-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] However, subsequent research identified another crucial metabolic conversion: hydroxylation. This process yields 4-hydroxytoremifene, a major metabolite that proved to be of profound pharmacological importance.[1][6][7]

Studies demonstrated that 4-hydroxytoremifene is formed through the action of multiple cytochrome P450 enzymes.[1] While plasma concentrations of 4-hydroxytoremifene were found to be low at standard therapeutic doses of toremifene, they become more significant at higher doses.[8] This discovery shifted the scientific understanding of toremifene's action, suggesting that the parent drug might function, at least in part, as a prodrug.[2]

Pharmacological Profile of 4-Hydroxytoremifene

The isolation and characterization of 4-hydroxytoremifene led to a series of in-depth pharmacological studies that cemented its importance.

Mechanism of Action

Like its parent compound, 4-hydroxytoremifene is a SERM that exerts its effects by binding to estrogen receptors.[9] Upon binding, it induces a conformational change in the receptor that prevents the binding of the natural ligand, estradiol. This complex then fails to effectively recruit the coactivator proteins necessary for the transcription of estrogen-dependent genes, ultimately blocking the signaling pathway that drives cell proliferation in ER-positive breast cancer.

Table 1: Key Properties of 4-Hydroxytoremifene

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₂₈ClNO₂ | [10] |

| Molar Mass | 421.96 g/mol | [10] |

| Synonyms | (Z)-4-Hydroxytoremifene, 4-OH-TOR | [] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 163-165 °C | [] |

| Elimination Half-life | Approximately 5 days | [2][8] |

| ER Binding Affinity | Higher than Toremifene | [7] |

| Antiestrogenic Potency | Significantly higher than Toremifene | [2][7] |

Clinical Relevance and Preclinical Investigations

The discovery of 4-hydroxytoremifene's high potency has significant clinical implications. Although its steady-state plasma concentrations are lower than the parent drug, its potent antiestrogenic activity suggests it is a major contributor to the therapeutic effects seen in patients. [2] Preclinical studies have consistently supported its antitumor activity. In vitro assays show potent inhibition of ER-positive breast cancer cell lines, while being ineffective against ER-negative lines, confirming its mechanism is ER-dependent. [4]In vivo studies using animal models of mammary cancer further validated its efficacy in inhibiting tumor growth. [4][7]However, some studies noted that its efficacy in vivo at lower doses was weak, suggesting complex pharmacokinetics may influence its availability at the tumor site. [7] The clinical development of 4-hydroxytoremifene's close analog, 4-hydroxytamoxifen (afimoxifene), as a topical gel for conditions like cyclical mastalgia, underscores the therapeutic potential of these hydroxylated metabolites. [12][13]This approach leverages the high potency of the metabolite while potentially reducing systemic side effects. [13]

Conclusion

The journey of 4-hydroxytoremifene from an identified metabolite to a recognized key player in the pharmacology of toremifene highlights the critical importance of understanding drug metabolism in drug development. Initially overshadowed by its parent compound, its superior binding affinity and potent antiestrogenic activity have established it as a crucial component of toremifene's clinical efficacy. The history of 4-hydroxytoremifene serves as a compelling case study in pharmacokinetics and pharmacodynamics, demonstrating that the biological activity of a drug is often a synergistic interplay between the parent molecule and its active metabolites. For researchers in oncology and drug development, this narrative reinforces the necessity of comprehensive metabolic profiling to fully elucidate a drug's mechanism of action and therapeutic potential.

References

-

Axios Research. 4-Hydroxy Toremifene - CAS - 110503-62-3. Available at: [Link]

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8–12. Available at: [Link]

-

Wikipedia. Toremifene. Available at: [Link]

-

International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): IARC. Available at: [Link]

-

Anttila, M., Valavaara, R., Kivinen, S., & Mäenpää, J. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 36(3), 249-252. Available at: [Link]

- Google Patents. (2014). CN104230723A - Synthesis method of toremifene.

-

Adheron Therapeutics. 4-Hydroxytoremifene. Available at: [Link]

- Google Patents. (2021). CN113321609A - Method for synthesizing 4-hydroxyindole.

-

Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1062-1074. Available at: [Link]

-

Wiley, J. R., & Richer, J. K. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ. Proceedings of the National Academy of Sciences, 98(15), 8562-8566. Available at: [Link]

-

Apell, T. L., Fici, G. J., & Tirona, R. G. (2012). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 40(10), 1937–1945. Available at: [Link]

-

Pharmaffiliates. (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Available at: [Link]

-

Global Substance Registration System. 4-HYDROXYTOREMIFENE. Available at: [Link]

-

Mansel, R. E., Goyal, A., & Fallowfield, L. (2007). A phase II trial of Afimoxifene (4-hydroxytamoxifen gel) for cyclical mastalgia in premenopausal women. Breast Cancer Research and Treatment, 106(3), 389-397. Available at: [Link]

-

Tremblay, G. B., & Giguère, V. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Molecular Endocrinology, 15(7), 1120-1128. Available at: [Link]

-

ClinicalTrials.gov. (2014). Toremifene With or Without Atamestane in Treating Postmenopausal Women With Metastatic Breast Cancer. Available at: [Link]

-

Robinson, S. P., & Jordan, V. C. (1989). Preclinical studies with toremifene as an antitumor agent. Breast Cancer Research and Treatment, 14(2), 111-116. Available at: [Link]

-

ClinicalTrials.gov. (2013). Toremifene in Treating Patients With Desmoid Tumors. Available at: [Link]

-

Martinez, F. J., Bjermer, L., & Rabe, K. F. (2023). Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials). American Journal of Respiratory and Critical Care Medicine, 208(5), 534-544. Available at: [Link]

-

Shiau, A. K., Barstad, D., & Loria, P. M. (1998). Crystal structure of estrogen receptor associated with 4-hydroxytamoxifen. Cell, 95(7), 927-937. Available at: [Link]

-

Wiebe, V. J., Benz, C. C., & DeGregorio, M. W. (1992). Pharmacokinetics of toremifene. Journal of Clinical Oncology, 10(3), 513-514. Available at: [Link]

-

Thevis, M., Geyer, H., & Schänzer, W. (2011). Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes. Analytical and Bioanalytical Chemistry, 400(1), 209-218. Available at: [Link]

-

MD Anderson Cancer Center. A Randomized, Double-blind, Placebo-Controlled Study of 4-hydroxytamoxifen Topical Gel in Women with Mammographically Dense Breast. Available at: [Link]

-

National Cancer Institute. Toremifene Citrate. Available at: [Link]

-

European Medicines Agency. Fareston, toremifene citrate: Summary of Product Characteristics. Available at: [Link]

-

ClinicalTrials.gov. (2004). The Effect of Thyroid Hormone on Drug Elimination in Cancer Patients. Available at: [Link]

-

Sasson, S., & Notides, A. C. (1988). Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen. Molecular Endocrinology, 2(4), 307-312. Available at: [Link]

-

Taylor & Francis Online. Afimoxifene – Knowledge and References. Available at: [Link]

Sources

- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toremifene - Wikipedia [en.wikipedia.org]

- 3. Toremifene Citrate - NCI [cancer.gov]

- 4. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxytoremifene | Adheron Theurapeutics [adherontherapeutics.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 12. A phase II trial of Afimoxifene (4-hydroxytamoxifen gel) for cyclical mastalgia in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]

Methodological & Application

Application Notes & Protocols for Cell Culture Treatment with (E)-4-Hydroxytoremifene

Introduction: Understanding (E)-4-Hydroxytoremifene

(E)-4-Hydroxytoremifene is a biologically active metabolite of Toremifene, a chlorinated analog of tamoxifen.[1][2] Both parent compounds belong to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][3] SERMs are a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[4] Their defining characteristic is their tissue-specific ability to act as either estrogen receptor antagonists (blocking estrogen's effects) or agonists (mimicking estrogen's effects).[5][6]

In the context of ER+ breast cancer cells, (E)-4-Hydroxytoremifene functions primarily as an estrogen antagonist.[7][8] It competitively binds to estrogen receptors, preventing the binding of estradiol, the natural ligand.[7][8] This blockade disrupts the estrogen-mediated signaling pathways that drive cell proliferation, ultimately leading to cell cycle arrest and inhibition of tumor growth.[1][3] Notably, (E)-4-Hydroxytoremifene exhibits a higher binding affinity for the estrogen receptor and can inhibit the growth of MCF-7 breast cancer cells at lower concentrations than its parent compound, Toremifene.[9] This makes it a compound of significant interest for in vitro studies aimed at understanding endocrine resistance and developing more potent antiestrogenic therapies.

These application notes provide a comprehensive guide for researchers utilizing (E)-4-Hydroxytoremifene in a cell culture setting, with a focus on experimental design, protocol execution, and data interpretation for studying its effects on cancer cell lines.

Mechanism of Action: The SERM Signaling Pathway

The anti-proliferative effect of (E)-4-Hydroxytoremifene in ER+ breast cancer cells is mediated through its competitive antagonism of the estrogen receptor. The process can be summarized as follows:

-

Cellular Entry: Being lipophilic, (E)-4-Hydroxytoremifene passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: It binds to the Ligand-Binding Domain (LBD) of the estrogen receptor (primarily ERα in breast cancer), inducing a distinct conformational change.

-

Coregulator Recruitment: This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription and instead promotes the binding of corepressor proteins.

-

Transcriptional Repression: The ER/(E)-4-Hydroxytoremifene/corepressor complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA of target genes.

-

Inhibition of Proliferation: By recruiting corepressors, the complex blocks the transcription of estrogen-responsive genes that are critical for cell cycle progression (e.g., cyclins, growth factors), leading to cell cycle arrest, typically at the G1 phase, and subsequent inhibition of cell growth.[1]

Caption: Mechanism of (E)-4-Hydroxytoremifene action in an ER+ cell.

Experimental Protocols

Preparation of (E)-4-Hydroxytoremifene Stock Solution

The lipophilic nature of (E)-4-Hydroxytoremifene requires dissolution in an organic solvent. Ethanol is preferred for cell culture applications due to its lower cytotoxicity compared to DMSO at typical working concentrations.[10]

Materials:

-

(E)-4-Hydroxytoremifene powder (MW: 422 g/mol )[11]

-

Absolute Ethanol (200 proof, cell culture grade)

-

Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

Protocol (to prepare a 10 mM stock solution):

-

Calculation: The molecular weight of (E)-4-Hydroxytoremifene is 422 g/mol . To make 1 mL of a 10 mM solution, you will need:

-

422 g/mol * 0.010 mol/L * 0.001 L = 0.00422 g = 4.22 mg

-

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 4.22 mg of (E)-4-Hydroxytoremifene powder and transfer it to a sterile, light-protected tube.

-

Dissolution: Add 1 mL of absolute ethanol to the tube.

-

Mixing: Securely cap the tube and vortex at room temperature for 10-15 minutes, or until the powder is completely dissolved.[10][12] Gentle warming to 37°C can aid dissolution.[12]

-

Aliquoting & Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The stock solution is generally stable for several weeks when stored properly.[12][13]

Cell Culture and Treatment

This protocol is optimized for ER+ human breast cancer cell lines such as MCF-7 or T-47D.

Materials:

-

ER+ breast cancer cell line (e.g., MCF-7, ATCC HTB-22™)[14]

-

Complete growth medium (e.g., Eagle's MEM supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin)[15]

-

Phenol red-free medium supplemented with charcoal-stripped FBS (for experiments sensitive to estrogenic compounds in standard media)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)

-

10 mM (E)-4-Hydroxytoremifene stock solution

Protocol:

-

Cell Seeding:

-

Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.[16][17]

-

Centrifuge the cell suspension (e.g., 150 x g for 5-8 minutes), discard the supernatant, and resuspend the cell pellet in fresh medium.[14]

-

Perform a cell count and seed the cells into the desired plate format at a predetermined density. Allow cells to adhere and resume proliferation for 24 hours.

-

Hormone Starvation (Optional but Recommended):

-

For studies investigating the direct antagonistic effects of (E)-4-Hydroxytoremifene, it is crucial to minimize the influence of estrogenic compounds present in standard FBS.

-

After the 24-hour adherence period, aspirate the complete medium and replace it with phenol red-free medium containing charcoal-stripped FBS.

-

Incubate the cells for a minimum of 48-72 hours to deplete intracellular estrogen stores.[16]

-

-

Treatment:

-

Prepare serial dilutions of the 10 mM (E)-4-Hydroxytoremifene stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Crucial Control: Prepare a "vehicle control" using the same final concentration of ethanol that is present in the highest concentration of your drug treatment.[18] The final ethanol concentration should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]

-

Aspirate the medium from the wells and add the medium containing the various concentrations of (E)-4-Hydroxytoremifene or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Downstream Assays

Following treatment, the cellular response can be evaluated using a variety of assays:

-

Cell Viability/Proliferation Assays:

-

MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

-

BrdU Incorporation Assay: Measures DNA synthesis to directly assess cell proliferation.

-

Crystal Violet Staining: Stains total adherent biomass, providing a simple measure of cell number.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

-

Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic cascade.

-

-

Gene Expression Analysis:

-

qRT-PCR: Quantifies the expression of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) to confirm target engagement and transcriptional repression.

-

-

Cell Cycle Analysis:

-

Propidium Iodide Staining & Flow Cytometry: Determines the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify treatment-induced cell cycle arrest.

-

Data Summary and Best Practices

Recommended Experimental Parameters

The optimal conditions for treatment will be cell-line specific. It is imperative to perform dose-response and time-course experiments to determine the ideal parameters for your system.

| Parameter | Recommended Range / Condition | Rationale & Key Considerations |

| Cell Lines | MCF-7, T-47D, ZR-75-1 (ER+) | These lines express high levels of estrogen receptor, making them suitable models for studying SERM activity.[19] |

| MDA-MB-231, BT-20 (ER-) | Use as negative controls to demonstrate ER-dependent effects. | |

| Concentration Range | 0.1 µM - 10 µM | Studies have shown inhibitory effects at concentrations of 1 µM and higher, while lower doses may sometimes be stimulatory.[19] A titration is essential.[20] Concentrations above 10-20 µM may induce off-target cytotoxicity.[20][21] |

| Treatment Duration | 24 - 96 hours | Short durations (24h) are suitable for mechanistic/signaling studies. Longer durations (48-96h) are needed to observe significant effects on proliferation and viability. |

| Key Controls | Vehicle Control: (e.g., 0.1% Ethanol) | Essential. Controls for any effects of the solvent on cell behavior. |

| Positive Control: (e.g., 10 nM 17β-Estradiol) | Confirms the estrogen-responsiveness of the cell line. | |

| Untreated Control: | Baseline for comparison. |

Troubleshooting & Best Practices

-

Protect from Light: (E)-4-Hydroxytoremifene and its parent compounds are sensitive to light, which can cause isomerization to less active forms.[10][22] Always handle the powder and solutions in light-protected tubes and minimize exposure.

-

Inconsistent Results: This often stems from inconsistent cell passage numbers, confluency at the time of treatment, or repeated freeze-thaw cycles of the drug stock. Maintain a strict cell culture and reagent handling protocol.

-

High Vehicle Control Toxicity: If the vehicle control shows significant toxicity, the final solvent concentration is too high. Reduce it by preparing a more concentrated primary stock or by lowering the highest treatment dose.

-

Biphasic Response: Be aware that SERMs can sometimes exhibit a biphasic (hormetic) effect, where low concentrations stimulate growth and high concentrations inhibit it.[19] A broad dose-response curve is critical to fully characterize the compound's activity.

References

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8-12. [Link]

-

National Cancer Institute. (2009, August 28). Toremifene Citrate. Retrieved February 3, 2026, from [Link]

-

Anonymous. (2018, July 30). 4-OHT Protocol. Retrieved February 3, 2026, from [Link]

-

Apte, S., et al. (2012). Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics. Drug Metabolism and Disposition, 40(9), 1735-1742. [Link]

-

Cleveland Clinic. (2023, February 3). Selective Estrogen Receptor Modulators (SERMs). Retrieved February 3, 2026, from [Link]

-

Various Authors. (2017). Tamoxifen (4-OHT) use in-vitro? ResearchGate. Retrieved February 3, 2026, from [Link]

-

Deltort, C. F., et al. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. Oncology Letters, 8(4), 1763-1767. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

-

Coradini, D., et al. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer Research, 11(6), 2191-2197. [Link]

-

University of Rochester. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved February 3, 2026, from [Link]

-

Osborne, C. K., et al. (1991). Acquired tamoxifen resistance: correlation with reduced breast tumor levels of tamoxifen and isomerization of trans-4-hydroxytamoxifen. Journal of the National Cancer Institute, 83(20), 1477-1482. [Link]

-

Liu, H., et al. (2007). 4-Hydroxylated Metabolites of the Antiestrogens Tamoxifen and Toremifene Are Metabolized to Unusually Stable Quinone Methides. Chemical Research in Toxicology, 20(2), 300-310. [Link]

-

Farnham Lab. (n.d.). MCF7 Cell Culture and 4-hydroxytamoxifen treatment. ENCODE Project. Retrieved February 3, 2026, from [Link]

-

Gnant, M., & Harbeck, N. (2017). Toremifene in the treatment of breast cancer. Therapeutic Advances in Medical Oncology, 9(3), 195-209. [Link]

-

Lewis-Wambi, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. Mutation Research, 591(1-2), 171-183. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Toremifene Citrate? Retrieved February 3, 2026, from [Link]

-

Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved February 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer). Retrieved February 3, 2026, from [Link]

-

Pasty, C. C., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. PLoS One, 11(5), e0155739. [Link]

-

Anttila, M., et al. (1992). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 115-118. [Link]

-

Frasor, J., et al. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 64(4), 1522-1533. [Link]

-

DeFriend, D. J., et al. (1994). Effects of 4-hydroxytamoxifen and a novel pure antioestrogen (ICI 182780) on the clonogenic growth of human breast cancer cells in vitro. British Journal of Cancer, 70(2), 204-211. [Link]

-

Nishikawa, T., et al. (2022). SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway. The Journal of Steroid Biochemistry and Molecular Biology, 215, 105999. [Link]

Sources

- 1. Sulfation of 4-Hydroxy Toremifene: Individual Variability, Isoform Specificity, and Contribution to Toremifene Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SERMs (selective estrogen receptor modulator), acting as estrogen receptor β agonists in hepatocellular carcinoma cells, inhibit the transforming growth factor-α-induced migration via specific inhibition of AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toremifene Citrate - NCI [cancer.gov]

- 8. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 9. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (E)-4-Hydroxy toremifene | CymitQuimica [cymitquimica.com]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. atcc.org [atcc.org]

- 15. mcf7.com [mcf7.com]

- 16. genome.ucsc.edu [genome.ucsc.edu]

- 17. encodeproject.org [encodeproject.org]

- 18. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]

- 19. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution HPLC Analysis of (E)-4-Hydroxytoremifene

Isomeric Separation and Quantitation in Biological Matrices

Executive Summary

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantitation of (E)-4-Hydroxytoremifene (E-4-OH-TOR), a critical metabolite and potential isomeric impurity of the selective estrogen receptor modulator (SERM) Toremifene.

While Toremifene and its primary active metabolites exist therapeutically as the (Z)-isomer (anti-estrogenic), the (E)-isomer possesses weak estrogenic activity, potentially counteracting therapeutic efficacy.[1] Therefore, the ability to chromatographically resolve the (E)-isomer from the dominant (Z)-isomer and the parent drug is a critical quality attribute (CQA) in pharmacokinetic profiling and stability testing. This guide utilizes a Reverse-Phase (RP-HPLC) approach with optional Photochemical Activation for enhanced sensitivity.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Isomeric Challenge

Toremifene is a chlorinated derivative of tamoxifen. Its pharmacological profile is strictly stereospecific. The (Z)-isomer blocks estrogen receptors in breast tissue, whereas the (E)-isomer can act as a partial agonist.

-

Metabolic Context: Toremifene is metabolized primarily by CYP3A4 into N-desmethyltoremifene and 4-hydroxytoremifene.

-

Isomerization: Spontaneous isomerization from (Z) to (E) can occur under UV light exposure or extreme pH, making sample handling critical.

Detection Strategy: UV vs. Fluorescence

-

UV Detection (277 nm): Sufficient for pharmaceutical quality control (QC) and high-concentration metabolic studies. It relies on the absorption of the triphenylethylene core.

-

Fluorescence (Post-Column Photochemical Activation): For trace analysis (plasma PK), native fluorescence is low. However, UV irradiation (254 nm) cyclizes the triphenylethylene core into a highly fluorescent phenanthrene derivative, increasing sensitivity by 10-50 fold.

Pathway Visualization

The following diagram illustrates the metabolic relationship and the critical isomerization risk that this method detects.

Figure 1: Metabolic pathway of Toremifene highlighting the critical Z-to-E isomerization step.

Method Development & Optimization

Chromatographic Conditions

The separation of (E) and (Z) isomers requires a stationary phase that interacts with the spatial arrangement of the phenyl rings. Standard C18 columns are effective, but "End-capped" columns are preferred to reduce peak tailing caused by the basic amine group.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna), 5 µm, 150 x 4.6 mm | High carbon load maximizes hydrophobic interaction for isomer resolution. |

| Mobile Phase | Methanol : 0.05M Ammonium Acetate (85:15 v/v) | High organic content is needed for these lipophilic compounds. Acetate buffers pH (~4-5) to suppress silanol activity. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 200 bar. |

| Temperature | 30°C | Constant temperature prevents retention time shifts. |

| Run Time | ~15-20 minutes | (E)-isomer typically elutes before the (Z)-isomer due to steric hindrance reducing interaction with C18 chains. |

Detailed Experimental Protocols

Reagents and Standards

-

Reference Standards: (Z)-4-Hydroxytoremifene (purity >98%) and (E)-4-Hydroxytoremifene (often custom synthesized or isolated via prep-HPLC).

-

Internal Standard (IS): Tamoxifen or deuterated Toremifene.

-

Solvents: HPLC-grade Methanol, Acetonitrile, n-Hexane, 1-Butanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for this application as it removes polar interferences and concentrates the sample.

Workflow Diagram:

Figure 2: Liquid-Liquid Extraction workflow for plasma samples.

Step-by-Step Protocol:

-

Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube (plastic may absorb the drug).

-

Spike: Add 10 µL of Internal Standard working solution.

-

Extract: Add 3 mL of Hexane:1-Butanol (98:2 v/v) .

-

Note: The small amount of butanol increases the solubility of the hydroxylated metabolite in the organic phase without extracting excess plasma polarities.

-

-

Agitate: Vortex vigorously for 2 minutes.

-

Separate: Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Concentrate: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 150 µL of Mobile Phase. Vortex well.

Detection Setup (Select One)

Option A: Standard UV Detection (High Concentration/QC)

-

Wavelength: 277 nm (or 280 nm).

-

Limit of Quantitation (LOQ): ~10-20 ng/mL.

Option B: Photochemical Fluorescence (High Sensitivity/PK)

-

Reactor: Place a knitted PTFE reaction coil (0.5 mm ID, 10-20 m length) wrapped around a 254 nm UV lamp between the column and the detector.

-

Mechanism: On-line photocyclization occurs during the transit through the coil.

-

Detector Settings: Excitation: 266 nm | Emission: 370 nm.[2]

-

Limit of Quantitation (LOQ): ~0.5 - 1.0 ng/mL.

Validation & Performance Criteria

The following data represents typical acceptance criteria for this method based on FDA Bioanalytical Method Validation guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | > 0.99 | 0.998 (Range: 1–500 ng/mL) |

| Resolution (Rs) | > 1.5 between (E) and (Z) isomers | 2.1 |

| Recovery (Extraction) | > 80% | ~92% (using Hexane/Butanol) |

| Precision (CV%) | < 15% | 4.5% (Intra-day) |

| Accuracy | 85-115% | 96-104% |

Troubleshooting & Optimization Guide

-

Peak Tailing:

-

Cause: Interaction of the amine group with residual silanols on the column.

-

Fix: Increase Ammonium Acetate concentration (up to 0.1M) or add 0.1% Triethylamine (TEA) to the mobile phase.

-

-

Isomer Co-elution:

-

Cause: Mobile phase too strong (eluting too fast).

-

Fix: Decrease Methanol content by 2-5% (e.g., go to 80:20 MeOH:Buffer). Isomers separate better when retention (k) is higher.

-

-

"Ghost" Peaks:

-

Cause: Photochemical degradation before injection.

-

Fix:Crucial: Handle all samples in amber glass or low-light conditions. Toremifene derivatives are photosensitive.

-

References

-

Webster, L. K., et al. (1991). "Determination of toremifene and its major metabolites in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Taras, T. L., et al. (1999).[2] "Quantitative analysis of Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol in human plasma using high-performance liquid chromatography." Journal of Chromatography B. Link

-

Anttila, M., et al. (1990). "Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer." Cancer Chemotherapy and Pharmacology. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

Sources

Application Note: (E)-4-Hydroxytoremifene in SERM Research

Introduction & Mechanistic Basis[1][2][3]

(E)-4-Hydroxytoremifene (also known as 4-Hydroxy-N-desmethyltoremifene or active metabolite of Toremifene) is a high-affinity Selective Estrogen Receptor Modulator (SERM). Structurally, it is the chlorinated analog of (Z)-4-Hydroxytamoxifen (Afimoxifene). While both molecules exhibit potent anti-estrogenic activity in breast tissue, (E)-4-Hydroxytoremifene is distinguished by its superior safety profile regarding genotoxicity.

Unlike Tamoxifen and its metabolites, which can form DNA adducts via carbocation intermediates (specifically at the

Key Applications

-

Pharmacological Profiling: Determination of Relative Binding Affinities (RBA) for ER

and ER -

Structural Biology: Stabilization of ER Ligand Binding Domain (LBD) in antagonist conformations (Helix 12 displacement).

-

Genetic Engineering: A non-genotoxic alternative to 4-Hydroxytamoxifen for Cre-ER

induction in sensitive cell lines or long-term in vivo studies.

Signaling Pathway & Mechanism of Action

The following diagram illustrates the differential modulation of the Estrogen Receptor by (E)-4-Hydroxytoremifene compared to Agonists (Estradiol).

Figure 1: Mechanism of Action. (E)-4-Hydroxytoremifene induces a conformational change displacing Helix 12, favoring Co-Repressor recruitment.

Application 1: High-Throughput Binding Affinity Analysis

Purpose: To quantify the binding affinity (